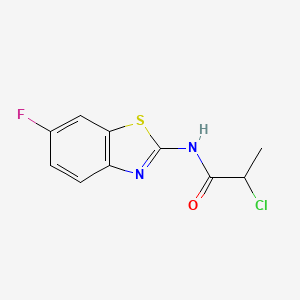

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

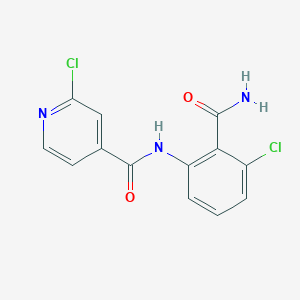

“2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the CAS Number: 944890-57-7 . It has a molecular weight of 258.7 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a storage temperature of room temperature .Scientific Research Applications

Synthetic Chemistry and Characterization

Research in synthetic chemistry has led to the development of novel compounds with potential biological activities. For instance, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved through a reaction between benzo[d]thiazol-2-amine and flurbiprofen. This compound was fully analyzed and characterized, highlighting the importance of structural analysis in developing pharmacologically active agents (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized compounds based on benzothiazole structures, demonstrating significant antimicrobial and antifungal activities. For example, synthesized fluoro-substituted benzothiazolo imidazole compounds showed promising antimicrobial activity, indicating the potential of these compounds in treating microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor Activities

The antitumor activities of benzothiazole derivatives have been extensively studied. A novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, incorporating the N-(benzothiazol-2-yl) moiety, showed significant in vitro antitumor activity. This research underscores the therapeutic potential of benzothiazole derivatives in oncology, with specific compounds exhibiting remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).

Pharmacological Screening

The exploration of benzothiazole derivatives for their biological activities extends to psychotropic, anti-inflammatory, and cytotoxic effects. New derivatives have been synthesized and shown to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings suggest the multifaceted potential of benzothiazole derivatives in developing new therapeutic agents (Zablotskaya et al., 2013).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to show significant activity againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various targets such asdihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , casdihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit thecyclo-oxygenase and 5-lipoxygenase pathways , which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Benzothiazole derivatives have been reported to have significantanti-inflammatory and analgesic activities .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide interacts with various enzymes and proteins . The compound’s inhibitory concentrations were compared with standard reference drugs, and it was found to have better inhibition potency against M. tuberculosis . The synthesis of this compound was achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties . It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLWCUSDEQDPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)